2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide
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Description
2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.132076794 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it has been used to synthesize new (22E)-N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide derivatives, which were evaluated for their antimicrobial activities against gram-positive and gram-negative bacteria, showcasing its potential in drug discovery and development (Amr et al., 2016).
Antimicrobial and Antitumor Activities
The structural flexibility of this compound allows for the creation of derivatives with significant biological activities. Research has demonstrated the synthesis of various derivatives from this core structure, leading to compounds with potential antimicrobial and antitumor activities. For instance, derivatives have been tested for their lipase and α-glucosidase inhibition properties, showing promise as therapeutic agents for conditions related to these enzymes (Bekircan et al., 2015).
Enzyme Inhibition and Biological Screening
Further studies have extended the applications of this compound to the synthesis of indole derivatives containing pyrazoles, which were evaluated for their potential antitumor activities, highlighting the compound's role in the development of cancer therapeutics (Farghaly, 2010). Additionally, the compound has been used to produce derivatives with pharmacological activities, including anti-lipase, anti-α-glucosidase, and anti-mycobacterial activities, underscoring its utility in addressing a range of health conditions (Bekircan et al., 2014).
Optical and Material Science Applications
Beyond its biological applications, derivatives of this compound have been explored for their nonlinear optical properties, contributing to fields such as material science and optical device development. Studies on hydrazones derived from this compound have indicated their potential in optical power limiting, suggesting applications in optical limiters and switches (Naseema et al., 2010).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-8-6-13(7-9-15)11-20-21-18(22)10-14-12-19-17-5-3-2-4-16(14)17/h2-9,11-12,19H,10H2,1H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNTXVQRHLNDPT-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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